molecular formula C14H23N3O4 B2780935 Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]azetidine-1-carboxylate CAS No. 2361729-67-9

Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]azetidine-1-carboxylate

Cat. No. B2780935
CAS RN: 2361729-67-9
M. Wt: 297.355
InChI Key: AKEDUZXUYYFDNU-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]azetidine-1-carboxylate” is likely a complex organic compound. Based on its name, it contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . It also appears to have amide and ester functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by various functional group interconversions to introduce the amide and ester groups . Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would be a defining feature, with the amide and ester groups likely attached to different carbon atoms on the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide and ester groups could undergo hydrolysis, among other reactions. The presence of the azetidine ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the presence of the polar amide and ester groups, which could also participate in hydrogen bonding .

Safety And Hazards

Like many organic compounds, this compound could present various safety hazards. It could be harmful if ingested, inhaled, or comes into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be studied for its reactivity, or for potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-5-11(18)15-7-6-12(19)16-10-8-17(9-10)13(20)21-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEDUZXUYYFDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[3-(prop-2-enamido)propanamido]azetidine-1-carboxylate

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